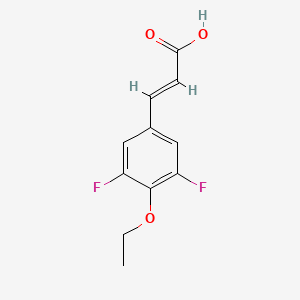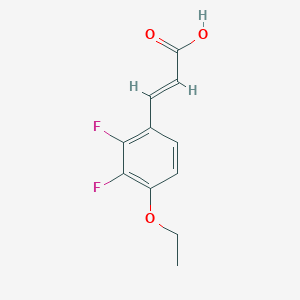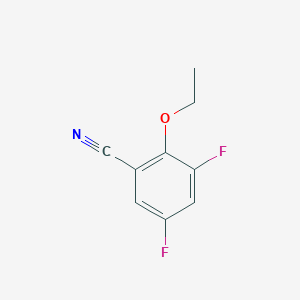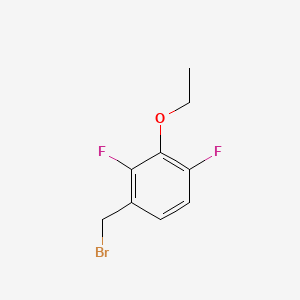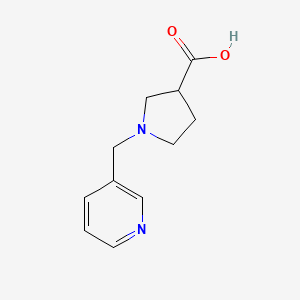
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C11H14N2O2 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . Specific synthesis methods for “1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid” are not available in the retrieved sources.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Study
A study on a structurally similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, focused on its spectroscopic properties using FT-IR, NMR, UV techniques, and quantum chemical methods. This research explored various properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and more. Such studies are crucial for understanding the molecular and electronic structure of similar compounds (Devi, Bishnoi, & Fatma, 2020).
Redox-Annulations in Organic Synthesis
Research involving cyclic amines, akin to the structure of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, has been conducted on redox-annulations with α,β-unsaturated carbonyl compounds. This process, involving conjugated azomethine ylide followed by 6π-electrocylization, has implications in the synthesis of complex organic compounds (Kang, Richers, Sawicki, & Seidel, 2015).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids
A method involving the synthesis of pyrrolidin-1-oxyl fatty acids, which include the pyrrolidin-1-oxyl ring with a stable free radical, has been developed. This process involves Michael addition and phase-transfer oxidation, demonstrating a pathway for synthesizing derivatives that might relate to 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (Hideg & Lex, 1984).
Extraction and Utilization in Industry
The extraction of Pyridine-3-carboxylic acid, a compound structurally related to 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, has been studied for its industrial applications in food, pharmaceutical, and biochemical industries. This research offers insight into the potential industrial and commercial applications of similar compounds (Kumar & Babu, 2009).
Synthesis and Applications in Coordination Chemistry
Research on aromatic carboxylic acids, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, provides insights into the synthesis and structural characterization of lanthanide coordination compounds. This research indicates potential applications of similar compounds in materials science and coordination chemistry (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Direcciones Futuras
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that “1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid” and similar compounds could have potential applications in future drug discovery and development efforts.
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-3-5-13(8-10)7-9-2-1-4-12-6-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSFNEDEKZOVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221268 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1086380-66-6 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)
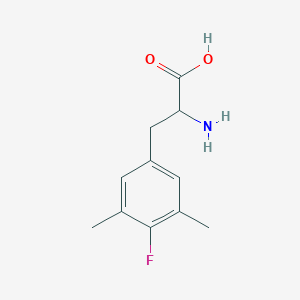
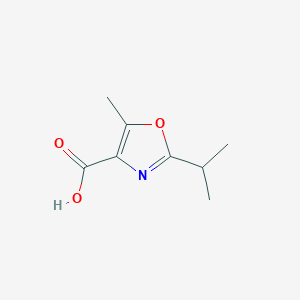
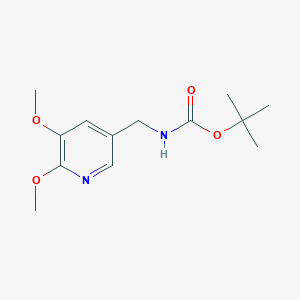
![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)
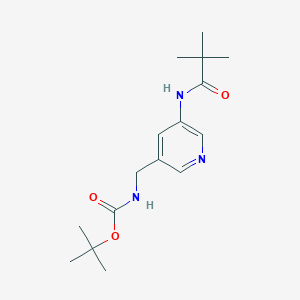
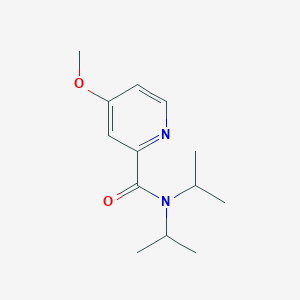
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)
